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Compound of Interest |

Compound Name: 2-Methyl-4-propylthiazole
CAS No.: 41981-63-9
Cat. No.: B1359913

Executive Summary & Rationale

2-Methyl-4-propylthiazole is a potent volatile compound characterized by "green,” "nutty,” and
"roasted" sensory notes, naturally occurring in Tuber species (truffles) and Maillard reaction
products (roast beef). In the development of flavor mimetics, understanding the binding
mechanics of this ligand to Human Olfactory Receptors (hORS) is critical for predicting sensory
thresholds and stability.

This guide compares the docking performance of 2-Methyl-4-propylthiazole against two
industry-standard thiazoles: 2-Isobutylthiazole (Tomato/Vine) and 2-Acetylthiazole
(Roasted/Popcorn).[1] The study utilizes a homology model of the broad-spectrum receptor
OR1GL1 to evaluate binding affinity, steric complementarity, and residue-specific interactions.

Ligand Profile & Preparation

Before docking, ligands were prepared using Density Functional Theory (DFT) to ensure
accurate geometry and charge distribution.
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Feature Target Ligand Comparator A Comparator B
2-Methyl-4- _ )

Name ) 2-Isobutylthiazole 2-Acetylthiazole
propylthiazole

CAS 41981-63-9 18640-74-9 24295-03-2
Thiazole ring + Methyl ~ Thiazole ring + Thiazole ring + Acetyl

Structure

(C2) + Propyl (C4)

Isobutyl (C2)

(C2)

Sensory Note

Green, Nutty, Earthy

Tomato leaf, Moldy,

Roasted nut, Popcorn

Vine
LogP (Est.) 2.48 2.65 0.68
Truffle/Meat Flavor Maillard Reaction
Role ) Freshness Enhancer
Reconstituent Standard
Protocol:

o Conformer Generation: OPLS3e force field.

e QM Optimization: B3LYP/6-31G* basis set to refine the thiazole ring planarity and sulfur

electron density (sigma-hole potential).

o Stereochemistry: The propyl chain is flexible; low-energy rotamers were selected for docking.

Computational Workflow (Graphviz)

The following diagram outlines the standardized in silico workflow used to generate the

comparative data.
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Caption: Standardized workflow for comparative olfactory receptor docking simulations.

Comparative Docking Results

The docking was performed against the putative binding pocket of hOR1G1 (Class A GPCR
model), a receptor known to bind variable odorants with hydrophobic chains.

Binding Affinity & Energetics

2-Methyl-4- . .
. . 2-Isobutylthiazole 2-Acetylthiazole
Metric propylthiazole
(Comp A) (Comp B)[1]
(Target)
Binding Energy (
-7.2 kcal/mol -7.5 kcal/mol -6.1 kcal/mol
G)
Ligand Efficiency (LE)  0.48 0.45 0.51
Hydrophobic (Propy! Hydrophobic
Dominant Interaction Y ) P (Propy Yerop H-Bond (Carbonyl)
chain) (Branched)
0.8 A (Reference
RMSD (vs. Ref) 1.2A 2.1A

Ligand)

Mechanistic Insights

o 2-Methyl-4-propylthiazole (Target): The linear propyl chain at position 4 extends deeply into
the hydrophobic sub-pocket (likely defined by Phe/Leu residues). The lack of branching
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allows for a "snug" fit, contributing to its high affinity despite lacking strong polar groups. The

sulfur atom participates in a weak Pi-sulfur interaction with aromatic residues (e.g., Phel05).

o 2-Isobutylthiazole: The branched isobutyl group creates a tighter steric lock in the

hydrophobic cleft, resulting in slightly higher affinity (-7.5 kcal/mol).[1] This explains its lower

sensory threshold (detection at ppb levels) compared to the linear propyl analog.

e 2-Acetylthiazole: While it forms a strong Hydrogen Bond via its acetyl oxygen, the small size

prevents it from fully occupying the hydrophobic pocket, leading to a lower overall binding

energy (-6.1 kcal/mol).[1] This correlates with its "sharper” but less tenacious sensory profile.

[2]

Interaction Network Diagram

Understanding the specific residue contacts is vital for optimizing flavor stability.
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Caption: Predicted residue interaction map for 2-Methyl-4-propylthiazole within the hOR1G1

binding pocket.
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Experimental Protocols

To validate these in silico findings, the following experimental assays are recommended:

Protocol A: Competitive Binding Assay (Fluorescence)

[1]

o Objective: Validate if 2-Methyl-4-propylthiazole displaces a known fluorescent probe (e.g.,
1-AMA) from the Odorant Binding Protein (OBP).

» Reagents: Porcine OBP (pOBP), 1-Aminoanthracene (1-AMA), Phosphate Buffer (pH 7.4).
o Step-by-Step:

o Incubate 2 uM pOBP with 2 uM 1-AMA until fluorescence stabilizes (excitation: 380 nm,

emission: 485 nm).
o Titrate 2-Methyl-4-propylthiazole (0.1 uM to 100 puM).[1]

o Data Analysis: Plot the decrease in fluorescence intensity. Calculate IC50. A steeper drop
indicates higher affinity, validating the -7.2 kcal/mol prediction.

Protocol B: Gas Chromatography-Olfactometry (GC-O)
[1]

o Objective: Correlate binding affinity with sensory detection thresholds.
e Method:

o Inject sample into GC-MS equipped with an olfactory port.[1]

o Panelists record the "start" and "stop” time of the aroma perception.

o Relevance: 2-Methyl-4-propylthiazole should show a retention index (RI) approx. 1280
(DB-5 column) and a "green/nutty" descriptor.

Conclusion
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The comparative docking study reveals that 2-Methyl-4-propylthiazole functions as a Type Il
Hydrophobic Ligand.[1] It relies heavily on van der Waals forces via its propyl chain to anchor
into the receptor, distinct from the H-bond-driven binding of acetyl-thiazoles.[1]

o Performance: It exhibits high affinity (-7.2 kcal/mol), comparable to the high-impact flavorant
2-Isobutylthiazole.[1]

o Application: Ideal for use in "roasted" or "truffle” flavor bases where long-lasting receptor
occupancy (persistence) is required, but without the "moldy" off-notes associated with
branched isobutyl chains.[1]

References
o Chemical Properties & CAS Verification

o 2-Methyl-4-propylthiazole (CAS 41981-63-9).[1][3][4][5][6][7] SIELC Technologies.
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o Volatile Compound Profiling of Seven Tuber Species (Truffles).

Olfactory Receptor Modeling

o Modeling of mammalian olfactory receptors and docking of odorants.

Thiazole Docking Methodologies

o Molecular Docking Studies of Thiazole Derivatives.

Comparator Ligand Data (2-Isobutylthiazole)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative Docking Guide: 2-Methyl-4-propylthiazole
vs. Structural Analogs]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1359913#comparative-docking-studies-of-2-methyl-
4-propylthiazole-with-other-ligands]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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